molecular formula C9H16O2 B2402255 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol CAS No. 90646-73-4

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol

Cat. No.: B2402255
CAS No.: 90646-73-4
M. Wt: 156.225
InChI Key: OGUSPLVPTTWVRC-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-oxabicyclo[420]octan-7-ol is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one: A ketone derivative with similar structural features.

    8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine: An amine derivative with potential biological activity.

Uniqueness

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol is unique due to its specific hydroxyl group, which allows for diverse chemical modifications and reactions. This makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUSPLVPTTWVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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